![molecular formula C17H24N4O2S B2470848 5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872596-30-0](/img/structure/B2470848.png)

5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimido[4,5-d]pyrimidines are a class of compounds that have been widely studied due to their potential applications in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through various methods. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines .

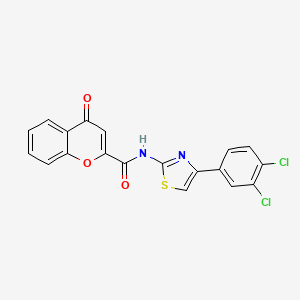

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines consists of two fused pyrimidine rings. The substituents attached to the rings can vary, leading to a wide range of possible derivatives .

Chemical Reactions Analysis

The chemical reactions involving pyrimido[4,5-d]pyrimidines largely depend on the substituents attached to the rings. For instance, the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization can lead to the formation of new pyrimido[4,5-d]pyrimidines .

Aplicaciones Científicas De Investigación

Preparation and Synthetic Utility

The synthetic routes to pyrimidine derivatives, including structures similar to 5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione, have been extensively explored due to their potential biological activities. The preparation of substituted pyridines through regiocontrolled [4 + 2] cycloadditions, as outlined by Danheiser et al. (2003), demonstrates the versatility of pyrimidine rings in organic synthesis, providing a basis for further functionalization and application in drug development (Danheiser, R., Renslo, A., Amos, D. T., & Wright, G., 2003).

DNA Repair Mechanisms

Research into DNA repair mechanisms, such as the study of DNA photolyase by Sancar (1994), highlights the importance of pyrimidine dimers in understanding cellular responses to DNA damage. Although not directly related to the compound , this research area underscores the significance of pyrimidine chemistry in the broader context of biological sciences and molecular biology (Sancar, A., 1994).

Regioselective Amination

The study on regioselective amination of condensed pyrimidines by Gulevskaya et al. (1994) provides insight into the chemical behavior of pyrimido[4,5-d]pyrimidine derivatives. Such studies contribute to the development of methodologies for introducing functional groups into pyrimidine cores, which can be pivotal in the synthesis of novel therapeutic agents (Gulevskaya, A., Pozharskii, A. F., Shorshnev, S. V., & Zheltushkina, E., 1994).

Novel Synthesis Approaches

The work of Su and Watanabe (1982) on novel reactions of pyrimidine diones further illustrates the synthetic flexibility of pyrimidine derivatives, which is crucial for the creation of compounds with potential biological activity. Such research lays the groundwork for the synthesis of complex pyrimidine-based structures, including the compound of interest (Su, T., & Watanabe, K. A., 1982).

Biological and Antitumor Activities

Research on the biological activities of pyrimidine derivatives, such as the study by Ye et al. (2015), demonstrates the potential of these compounds in the treatment of diseases, including cancer. The investigation into 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives reveals significant antitumor activities, underscoring the importance of pyrimidine chemistry in medicinal chemistry (Ye, F., Wang, Y., Nian, S., Wang, Y., Chen, D., Yu, S., & Wang, S., 2015).

Mecanismo De Acción

Target of Action

Pyrimido[4,5-d]pyrimidines, a class of compounds to which this molecule belongs, are known to inhibit several key enzymes such as phosphodiesterase , dihydrofolate reductase , RAF kinase , and P38 protein kinase . These enzymes play crucial roles in various cellular processes, including cell proliferation, inflammation, and immune response .

Mode of Action

It’s structurally similar to purines and isomeric to pteridines , compounds that make up nucleic and folic acids . This suggests that it might interact with its targets in a similar manner as these compounds, possibly by binding to the active sites of the enzymes and inhibiting their function .

Biochemical Pathways

Inhibition of phosphodiesterase, for example, can increase the concentration of cyclic AMP in cells, affecting various signaling pathways . Similarly, inhibition of dihydrofolate reductase can disrupt the synthesis of nucleotides, affecting DNA replication and cell division .

Result of Action

Given the known targets of similar compounds, it can be inferred that it may have antiproliferative , antioxidant , anti-inflammatory , and antimicrobial effects .

Direcciones Futuras

The future directions in the study of pyrimido[4,5-d]pyrimidines are likely to involve the synthesis of new derivatives and the exploration of their potential applications in medicinal chemistry . The compound you mentioned, “5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione”, could be a part of these future studies.

Propiedades

IUPAC Name |

5-cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-10(2)9-12-18-14-13(16(22)21(4)17(23)20(14)3)15(19-12)24-11-7-5-6-8-11/h10-11H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOMZFRBCGAYSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=C(C(=N1)SC3CCCC3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2470766.png)

![N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide](/img/structure/B2470773.png)

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2470776.png)

![4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2470778.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2470781.png)

![N-[(4-Methyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470784.png)

![2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2470788.png)